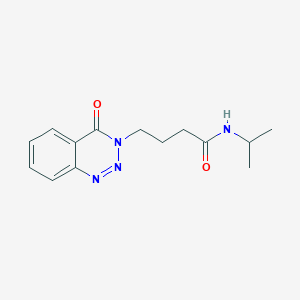

N-isopropyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Description

N-isopropyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic compound featuring a 1,2,3-benzotriazin-4(3H)-one core linked to a butanamide chain substituted with an isopropyl group. The benzotriazinone moiety is a heterocyclic aromatic system known for its electron-deficient properties, which contribute to its reactivity in chemical and biological contexts. The amide and isopropyl substituents enhance solubility and modulate steric effects, distinguishing it from structurally related organophosphates and aromatic derivatives.

Properties

Molecular Formula |

C14H18N4O2 |

|---|---|

Molecular Weight |

274.32 g/mol |

IUPAC Name |

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-propan-2-ylbutanamide |

InChI |

InChI=1S/C14H18N4O2/c1-10(2)15-13(19)8-5-9-18-14(20)11-6-3-4-7-12(11)16-17-18/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,19) |

InChI Key |

IDBCBPRBFXXGSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The benzotriazinone core is a shared feature among several compounds, but substituents and functional groups dictate their divergent properties:

Key Observations:

- Benzotriazinone Core: Present in all three compounds, enabling π-π stacking interactions and hydrogen bonding.

- Example 53’s fluorophenyl and chromenone groups suggest enhanced lipophilicity and bioactivity in medicinal chemistry contexts .

Physicochemical Properties

- Molecular Weight : The target compound (274 g/mol) is smaller than Azinphos-methyl (317 g/mol) and Example 53 (589 g/mol), suggesting better bioavailability.

- Melting Point: Example 53 exhibits a melting point of 175–178°C , while data for the target compound is unavailable. Organophosphates like Azinphos-methyl are typically liquids or low-melting solids due to their ester groups.

Research Findings and Implications

Role of the Benzotriazinone Moiety

The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group is critical for:

Impact of Substituents

- Amide vs. Phosphate Esters : The amide group in the target compound improves hydrolytic stability compared to Azinphos-methyl’s phosphate ester, which is prone to degradation .

- Fluorine and Chromenone in Example 53: These groups likely enhance binding to hydrophobic pockets in biological targets, a strategy common in kinase inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.